molecular formula C10H13N3O B15239791 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine CAS No. 1310836-06-6

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B15239791
CAS No.: 1310836-06-6
M. Wt: 191.23 g/mol
InChI Key: OCVQRGAHACEBGB-UHFFFAOYSA-N
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Description

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 4, a 3-methylfuran group at position 3, and an amine group at position 5 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be ethyl acetoacetate and 3-methylfuran-2-carbaldehyde.

    Substitution Reactions: The ethyl group can be introduced at position 4 through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or alkoxylated pyrazole derivatives.

Scientific Research Applications

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazol-5-amine: Lacks the ethyl and furan groups, making it less complex.

    4-Ethyl-1H-pyrazol-5-amine: Lacks the furan group, resulting in different chemical properties.

    3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine: Lacks the ethyl group, affecting its reactivity and applications.

Uniqueness

4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and furan groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

1310836-06-6

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13)

InChI Key

OCVQRGAHACEBGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=C(C=CO2)C

Origin of Product

United States

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